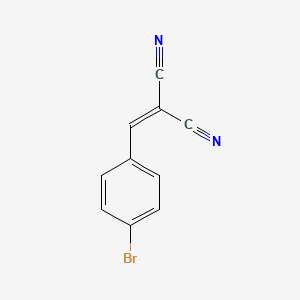

2-(4-Bromobenzylidene)malononitrile

Overview

Description

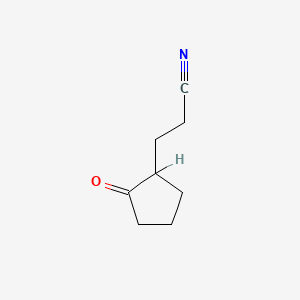

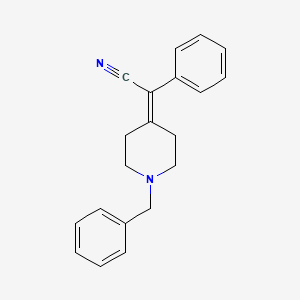

2-(4-Bromobenzylidene)malononitrile is a chemical compound with the molecular formula C10H5BrN2 . It is used in various applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane .

Synthesis Analysis

The synthesis of 2-(4-Bromobenzylidene)malononitrile involves the Knoevenagel condensation of benzaldehyde and malononitrile . The process uses Ti-Al-Mg hydrotalcite as a catalyst, which is found to be the most active, selective, and reusable . The reaction achieved 67.1% conversion of benzaldehyde and 97.6% selectivity to benzylidene malononitrile in 4 hours at 60°C .

Chemical Reactions Analysis

The primary chemical reaction involving 2-(4-Bromobenzylidene)malononitrile is its synthesis through the Knoevenagel condensation of benzaldehyde and malononitrile .

Physical And Chemical Properties Analysis

2-(4-Bromobenzylidene)malononitrile is a solid at 20°C . It has a molecular weight of 233.07 . It should be stored under inert gas and is air sensitive .

Scientific Research Applications

Chromogenic Devices for Anionic Detection

- 2-(4-Bromobenzylidene)malononitrile derivatives have been used to create chromogenic chemosensors, such as 2–(4–hydroxybenzylidene)malononitrile, for detecting cyanide ions in water. These sensors change color in the presence of specific anions, demonstrating their potential in environmental monitoring and safety applications (Schramm, Menger, & Machado, 2016).

Photoacid as ICT Probe

- Derivatives like 2-(4-Hydroxybenzylidene)malononitrile act as photoacids and intramolecular charge transfer (ICT) probes. They are used to monitor ground state proton transfer processes from solutes to solvents, aiding in understanding solvent dynamics and reactions (Panja, 2020).

Antibacterial Activity

- Synthesized derivatives, such as 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, have demonstrated antibacterial properties. These findings suggest potential applications in pharmaceutical research and the development of new antibacterial agents (Khan, 2017).

Radical Reactions and Organic Synthesis

- The 2-bromobenzylidene group is used as a novel protecting/radical-translocating group in organic synthesis, enabling unusual hydrogen transfer reactions. This facilitates the preparation of complex organic molecules, expanding the toolkit for synthetic chemists (Sakaguchi, Hirano, Matsuda, & Shuto, 2006).

MALDI-TOFMS Analysis

- Certain malononitrile derivatives are used in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS). They serve as nonpolar, aprotic matrixes for analyzing various compounds including organometallics and carbohydrates. This demonstrates the compound's utility in advanced analytical chemistry techniques (Wyatt, Stein, & Brenton, 2006).

Nonlinear Optical Properties

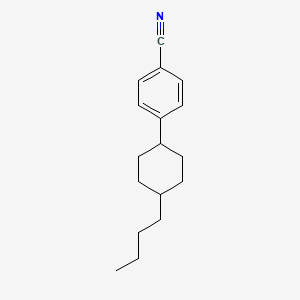

- Benzylideneaniline compounds like N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline have been synthesized and studied for their nonlinear optical properties. These properties are significant for the development of new materials for optical and photonic applications (Subashini, Veeramani, Thamaraiselvi, Crochet, Rose, Philip, Babu, & Ramamurthi, 2021).

Herbicide Resistance in Transgenic Plants

- A specific malononitrile derivative, bromoxynil, has been used to confer herbicide resistance in transgenic plants. This is achieved by expressing a bacterial gene that detoxifies bromoxynil, demonstrating the compound's role in agricultural biotechnology (Stalker, Mcbride, & Malyj, 1988).

Green Chemistry Applications

- Malononitrile derivatives have been explored in green chemistry applications, like the Knoevenagel reaction using papain as a catalyst. This highlights the role of these compounds in environmentally friendly chemical processes (Haryanto & Cahyana, 2015).

Safety And Hazards

properties

IUPAC Name |

2-[(4-bromophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFYWGVTXOLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277040 | |

| Record name | [(4-Bromophenyl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromobenzylidene)malononitrile | |

CAS RN |

2826-24-6 | |

| Record name | 4-Bromobenzylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2826-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 532 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC532 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4-Bromophenyl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.